molecular formula C15H29N3O3 B7915439 [1-((S)-2-Amino-propionyl)-piperidin-4-ylmethyl]-methyl-carbamic acid tert-butyl ester

[1-((S)-2-Amino-propionyl)-piperidin-4-ylmethyl]-methyl-carbamic acid tert-butyl ester

Cat. No.: B7915439
M. Wt: 299.41 g/mol
InChI Key: STPVIPMYTRSJPX-NSHDSACASA-N
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Description

[1-((S)-2-Amino-propionyl)-piperidin-4-ylmethyl]-methyl-carbamic acid tert-butyl ester is a synthetic organic compound with significant applications in scientific research. It is particularly notable for its role as a building block in pharmaceutical chemistry, contributing to the development of various therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-((S)-2-Amino-propionyl)-piperidin-4-ylmethyl]-methyl-carbamic acid tert-butyl ester typically involves multi-step organic reactions starting from simple precursors

Industrial Production Methods

For large-scale production, methods may be optimized for yield and purity, involving catalysts and controlled reaction conditions to ensure consistency. Industrial synthesis might employ continuous flow reactors to streamline the process.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: This compound can undergo oxidation reactions, often forming N-oxide derivatives.

  • Reduction: It may be reduced at specific functional groups, particularly in the presence of reducing agents like lithium aluminum hydride.

  • Substitution: Various substitution reactions can occur, particularly at the amino group or within the piperidine ring.

Common Reagents and Conditions

  • Oxidizing Agents: Hydrogen peroxide, m-chloroperoxybenzoic acid.

  • Reducing Agents: Lithium aluminum hydride, sodium borohydride.

  • Solvents: Common organic solvents like dichloromethane, ethanol.

Major Products

The major products depend on the specific reaction conditions but typically include modified versions of the original compound with altered functional groups.

Scientific Research Applications

Chemistry

  • Synthesis of Novel Compounds: Acts as an intermediate in the synthesis of novel organic molecules.

Biology

  • Biological Assays: Used in assays to study enzyme interactions and binding affinities.

Medicine

  • Drug Development: Key component in the development of new pharmaceuticals, particularly those targeting neural pathways.

Industry

  • Chemical Synthesis: Employed in the synthesis of specialized chemicals for various industrial applications.

Mechanism of Action

Molecular Targets and Pathways

The compound may interact with specific enzymes or receptors in biological systems, altering their activity. The detailed mechanism often involves binding to active sites or modifying the activity of the target proteins through conformational changes.

Comparison with Similar Compounds

Uniqueness

Compared to similar compounds, [1-((S)-2-Amino-propionyl)-piperidin-4-ylmethyl]-methyl-carbamic acid tert-butyl ester may offer unique benefits in terms of binding affinity and stability, making it a valuable tool in both research and pharmaceutical development.

Similar Compounds

  • [1-((S)-2-Amino-propionyl)-piperidin-3-ylmethyl]-methyl-carbamic acid tert-butyl ester

  • [1-((S)-2-Amino-propionyl)-piperidin-2-ylmethyl]-methyl-carbamic acid tert-butyl ester

These compounds share similar structures but may differ in their chemical behavior and applications.

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Properties

IUPAC Name

tert-butyl N-[[1-[(2S)-2-aminopropanoyl]piperidin-4-yl]methyl]-N-methylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H29N3O3/c1-11(16)13(19)18-8-6-12(7-9-18)10-17(5)14(20)21-15(2,3)4/h11-12H,6-10,16H2,1-5H3/t11-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STPVIPMYTRSJPX-NSHDSACASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCC(CC1)CN(C)C(=O)OC(C)(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N1CCC(CC1)CN(C)C(=O)OC(C)(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H29N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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